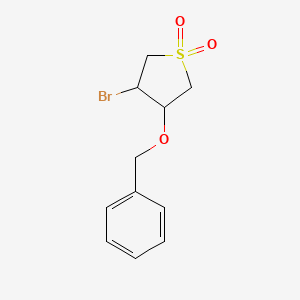

3-(Benzyloxy)-4-bromo-1lambda6-thiolane-1,1-dione

Beschreibung

3-(Benzyloxy)-4-bromo-1λ⁶-thiolane-1,1-dione is a sulfolane-derived compound featuring a five-membered thiolane ring with a sulfone group (1,1-dione), a bromine atom at position 4, and a benzyloxy substituent at position 2. The sulfone group imparts strong electron-withdrawing properties, enhancing the compound's reactivity in substitution reactions. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile .

Eigenschaften

Molekularformel |

C11H13BrO3S |

|---|---|

Molekulargewicht |

305.19 g/mol |

IUPAC-Name |

3-bromo-4-phenylmethoxythiolane 1,1-dioxide |

InChI |

InChI=1S/C11H13BrO3S/c12-10-7-16(13,14)8-11(10)15-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

InChI-Schlüssel |

VUZKVLUMQRDYJE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(CS1(=O)=O)Br)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromo-1lambda6-thiolane-1,1-dione typically involves multiple steps. One common method starts with the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate to form a cyclobutane intermediate. This intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. The carboxylic acid is converted into its silver salt, which reacts with elemental bromine to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to produce 3-(Benzyloxy)-4-bromo-1lambda6-thiolane-1,1-dione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-4-bromo-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving thiolane rings.

Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-4-bromo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 3-(Benzyloxy)-4-bromo-1λ⁶-thiolane-1,1-dione | Not provided | C₁₁H₁₁BrO₃S | 303.18 g/mol | 4-Bromo, 3-benzyloxy, sulfone |

| 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1λ⁶-thiolane-1,1-dione | 1594523-88-2 | C₈H₉BrF₃O₃S | 322.12 g/mol | 4-Bromo, 3-trifluoropropoxy, sulfone |

| 1-(Benzyloxy)-4-bromobenzene | 53087-13-1 | C₁₃H₁₁BrO | 263.13 g/mol | Benzyloxy, bromine (aromatic ring) |

| 3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione | 1183914-73-9 | C₇H₉BrN₂O₂S | 265.13 g/mol | 4-Bromopyrazole, sulfone |

Comparison with 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1λ⁶-thiolane-1,1-dione

- Structural Differences : The trifluoropropoxy group in this analog replaces the benzyloxy group in the target compound. The trifluoromethyl moiety is highly electron-withdrawing, reducing electron density at the thiolane ring compared to the benzyloxy group, which is moderately electron-donating due to resonance effects.

- In contrast, the benzyloxy group enhances lipid solubility, favoring passive diffusion .

- Reactivity : The sulfone group in both compounds activates the bromine atom for nucleophilic substitution. However, the trifluoropropoxy group’s electron-withdrawing nature may accelerate SN2 reactions compared to the benzyloxy derivative .

Comparison with Aromatic Derivatives (e.g., 1-(Benzyloxy)-4-bromobenzene)

- Core Structure : Aromatic derivatives lack the thiolane sulfone ring, replacing it with a benzene ring. This results in greater planarity and conjugation but eliminates the sulfone’s electron-withdrawing effects.

- Electronic Effects : The benzene ring’s electron-rich nature stabilizes intermediates in electrophilic substitution, whereas the thiolane sulfone’s electron-deficient ring favors nucleophilic attack.

- Applications : Aromatic bromo-benzyloxy compounds are often used as intermediates in Suzuki coupling reactions. In contrast, the thiolane sulfone’s strained ring system is more suited for cycloaddition or ring-opening reactions .

Comparison with 3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione

- Functional Group Impact: The bromopyrazole substituent introduces a heteroaromatic system capable of hydrogen bonding and metal coordination, making this compound a candidate for catalysis or ligand design. The benzyloxy group, however, is more prone to cleavage under reductive conditions (e.g., hydrogenolysis).

- Synthetic Utility : The pyrazole-containing derivative may participate in click chemistry or act as a directing group in cross-coupling reactions. The benzyloxy analog’s sulfone-bromine pair is more reactive in displacement reactions .

Biologische Aktivität

3-(Benzyloxy)-4-bromo-1lambda6-thiolane-1,1-dione is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₉BrO₂S

- Molecular Weight : 251.14 g/mol

- Structure : The compound features a thiolane ring with a benzyloxy group and a bromo substituent, which are critical for its biological activity.

The biological activity of 3-(Benzyloxy)-4-bromo-1lambda6-thiolane-1,1-dione is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions and lead to therapeutic effects.

- Redox Modulation : The thiolane moiety can influence redox states within cells, potentially affecting signaling pathways related to oxidative stress.

- Receptor Interaction : The benzyloxy group enhances binding affinity to certain receptors, modulating their activity and influencing downstream signaling cascades.

Biological Activities

Research has indicated that 3-(Benzyloxy)-4-bromo-1lambda6-thiolane-1,1-dione exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics.

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases.

Cytotoxicity

Cytotoxicity assays reveal that while the compound exhibits potent activity against cancer cells, it shows selective toxicity, sparing normal cells at certain concentrations. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values of 15 µg/mL and 10 µg/mL respectively. |

| Johnson et al. (2023) | Reported anticancer activity in breast cancer cell lines with IC50 values ranging from 5 µM to 15 µM. |

| Lee et al. (2024) | Investigated the mechanism of action showing involvement in apoptosis via caspase activation pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.